molecular formula C22H22N2O2 B15075502 1,1-Dibenzyl-3-(4-methoxyphenyl)urea CAS No. 86764-38-7

1,1-Dibenzyl-3-(4-methoxyphenyl)urea

Cat. No.: B15075502
CAS No.: 86764-38-7
M. Wt: 346.4 g/mol
InChI Key: GTAZWVNPSJYNIY-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(4-methoxyphenyl)urea (CAS 86764-38-7) is a synthetically produced substituted urea derivative with a molecular formula of C₂₂H₂₂N₂O₂ and a molecular weight of 346.4 g/mol . This compound is characterized by its two benzyl groups attached to one nitrogen atom and a 4-methoxyphenyl group on the adjacent nitrogen. This specific structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler ureas, which is a critical parameter influencing membrane permeability and pharmacokinetic behavior in biological systems . In scientific research, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Urea scaffolds are of significant therapeutic interest, as they are present in several FDA-approved drugs and are known to interact with a diverse range of biological targets . The diarylurea core, in particular, is capable of forming key hydrogen bonds with biological receptors, making it a privileged structure in drug design . While research on this specific analog is ongoing, compounds with the 1,1-dibenzyl-3-arylurea structure are investigated for potential biological activities, including antimicrobial and anticancer properties . Furthermore, recent studies on related Schiff base derivatives of 1,3-diphenylurea have demonstrated potent inhibitory activity against the α-glucosidase enzyme, highlighting the potential of urea-based compounds in anti-diabetic research . The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors, potentially altering their activity and leading to downstream biological effects . Researchers can synthesize this compound through a reaction of dibenzylamine with 4-methoxyphenyl isocyanate, often in solvents like dichloromethane or toluene under mild conditions . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

86764-38-7

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C22H22N2O2/c1-26-21-14-12-20(13-15-21)23-22(25)24(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

GTAZWVNPSJYNIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibenzyl-3-(4-methoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methoxyphenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Lipophilicity and Solubility :
    The dibenzyl substitution in this compound increases molecular weight and lipophilicity compared to analogs like 1-carbamoyl-3-(4-methoxyphenyl)urea (MW 209.20), which has a smaller carbamoyl group . This may enhance membrane permeability but reduce aqueous solubility.

  • Electron Effects :
    The 4-methoxy group in the aryl ring (electron-donating) contrasts with the 3-chloro substituent in 1,1-Dibenzyl-3-(3-chlorophenyl)urea (electron-withdrawing). The methoxy group likely improves solubility via polar interactions, whereas the chloro group may enhance electrophilic reactivity .

  • Biological Activity :
    The 4-methoxyphenyl moiety is associated with antioxidant activity in compound 7d (IC50 16.05 µM) . However, the dibenzyl substitution in this compound may redirect activity toward targets requiring hydrophobic interactions, such as enzyme allosteric sites.

  • Synthetic Accessibility :
    Analogs like 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea are synthesized via modular routes (e.g., coupling of pre-functionalized amines with isocyanates) , suggesting similar strategies could apply to the target compound.

Key Research Findings

  • Antioxidant vs. Anticancer Activity: While 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibits antioxidant properties, its brominated analog (7c) shows moderate anticancer activity against melanoma and renal cancer cell lines (PGI 84.52–89.61) . This highlights the role of substituents in tuning biological outcomes.
  • Steric vs.

Q & A

Basic: What experimental conditions are critical for optimizing the synthesis of 1,1-dibenzyl-3-(4-methoxyphenyl)urea?

Answer:
Synthesis optimization requires careful control of:

  • Temperature : Microwave-assisted methods (e.g., 403 K for 1 hour) enhance reaction efficiency and reduce side products .
  • Solvent choice : Polar aprotic solvents like dry N,N-dimethylformamide (DMF) improve solubility of intermediates and stabilize reactive species .
  • Reagent stoichiometry : Equimolar ratios of starting materials (e.g., aryl isocyanates and amines) minimize unreacted residues .
  • Purification : Silica chromatography with gradients (e.g., 98% dichloromethane/2% methanol) ensures high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (e.g., δ 11.75 ppm for urea NH protons) confirms structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 295.0483 [M+H]+^+) .
  • X-ray crystallography : Resolves coplanarity of aromatic rings and hydrogen-bonding networks (r.m.s. deviation: 0.045 Å) .
  • Melting point analysis : Determines compound purity (e.g., sharp melting points indicate homogeneity) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of urea derivatives with enhanced bioactivity?

Answer:
SAR strategies include:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings can enhance binding to targets like GSK-3β .
  • Rigidity optimization : Replacing flexible benzyl groups with rigid phenyl moieties may improve binding affinity by reducing conformational entropy losses .
  • Hydrogen-bonding analysis : Urea carbonyl groups often act as hydrogen-bond acceptors; modifying adjacent substituents (e.g., methoxy groups) can fine-tune interactions with enzymatic pockets .

Advanced: What role does X-ray crystallography play in resolving discrepancies between computational binding predictions and experimental results?

Answer:
Crystallography provides atomic-level insights:

  • Binding mode validation : Co-crystal structures (e.g., GSK-3β complexes) reveal if aromatic rings adopt non-coplanar orientations in binding pockets, explaining unexpected low activity .
  • Hydrogen-bond networks : Discrepancies between predicted and observed H-bonding (e.g., N–H⋯O interactions in crystal lattices) highlight solvent or packing effects .
  • Torsional angle analysis : Deviations from computational models (e.g., bent benzyl groups) inform force-field adjustments for molecular dynamics simulations .

Advanced: How should researchers address contradictions in biological data, such as inconsistent brain uptake of urea derivatives?

Answer:
Approaches include:

  • Radiolabelling studies : Using 11^{11}C-labeled analogs to track biodistribution and identify metabolic instability or efflux pump interactions .
  • Comparative pharmacokinetics : Assessing logP values and blood-brain barrier permeability (e.g., via PAMPA assays) to differentiate structural vs. metabolic limitations .
  • Species-specific assays : Testing in multiple models (e.g., rodents vs. primates) to isolate interspecies variations in transporter expression .

Advanced: What methodological considerations are critical for experimental phasing in crystallography of urea derivatives?

Answer:
Key steps involve:

  • Data collection : High-resolution (<1.2 Å) datasets reduce phase ambiguity, especially for twinned crystals .
  • Software selection : SHELX programs (SHELXC/D/E) enable robust phasing via SAD/MAD methods, even with weak anomalous signals .
  • Heavy-atom incorporation : Derivatives with halogens (e.g., chloro or fluoro substituents) enhance anomalous scattering for phase determination .

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